DAPTA: A CCR5 Antagonist for Viral Entry Inhibition - A Technical Guide
DAPTA: A CCR5 Antagonist for Viral Entry Inhibition - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide analogue of Peptide T, a naturally occurring peptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1][2] It functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1][3] By binding to CCR5, DAPTA effectively blocks the interaction between the viral gp120 protein and the host cell, thereby preventing viral entry and subsequent replication.[1] This technical guide provides an in-depth overview of DAPTA's mechanism of action, quantitative antiviral activity, and detailed experimental protocols relevant to its study in a virological context.
Mechanism of Action
The entry of R5-tropic HIV-1 into a target cell, such as a macrophage or a CD4+ T-lymphocyte, is a multi-step process.[4] Initially, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface.[4] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.[2][4] The subsequent interaction of the gp120-CD4 complex with CCR5 triggers further conformational changes in the viral envelope glycoproteins, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[4]
DAPTA exerts its antiviral effect by competitively inhibiting the binding of the gp120-CD4 complex to CCR5.[1] This blockade is highly specific to R5-tropic viruses, as DAPTA has minimal effect on X4-tropic strains that utilize the CXCR4 co-receptor.[5] Studies have shown that DAPTA can potently inhibit the binding of recombinant gp120 from R5-tropic strains to cells expressing CCR5.[1] Furthermore, co-immunoprecipitation experiments have demonstrated that DAPTA disrupts the formation of the ternary gp120-CD4-CCR5 complex.
Quantitative Antiviral Activity of DAPTA
The antiviral potency of DAPTA has been quantified in various in vitro studies. The following tables summarize the 50% inhibitory concentrations (IC50) and other relevant quantitative data for DAPTA and, for comparison, other known CCR5 antagonists.
Table 1: In Vitro Anti-HIV-1 Activity of DAPTA
| Compound | HIV-1 Strain | Assay Type | Cell Type | IC50 / Inhibition | Reference |
| DAPTA | R5-tropic strains | Replication | Monocytes/Macrophages | >90% inhibition at 10⁻⁹ M | [1][6] |
| DAPTA | gp120 Bal | gp120-CCR5 Binding | CCR5+ cells | 0.06 nM (IC50) | [1][3] |
| DAPTA | gp120 CM235 | gp120-CCR5 Binding | CCR5+ cells | 0.32 nM (IC50) | [1][3] |
Table 2: Comparative In Vitro Anti-HIV-1 Activity of CCR5 Antagonists
| Compound | HIV-1 Strain(s) | Assay Type | IC50 Range | Reference(s) |
| Maraviroc | R5-tropic isolates | Replication | 0.3 - 12.3 nM | [7][8] |
| Vicriviroc | R5-tropic isolates | Replication | 0.1 - 1.0 nM | [8][9] |
| TAK-779 | R5-tropic isolates | Replication | 1.2 - 3.7 nM | [10] |
| DAPTA | R5-tropic isolates | gp120-CCR5 Binding | 0.06 - 0.32 nM | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of DAPTA.
HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay is widely used to quantify the ability of an antibody or compound to neutralize HIV-1 infectivity.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
Env-pseudotyped HIV-1 virus stock
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of DAPTA in complete growth medium.
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted DAPTA with 50 µL of diluted Env-pseudotyped virus (previously titrated to yield a desired level of luciferase activity). Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-DAPTA mixture to each well. Include virus-only and cell-only controls.
-
Enhancement of Infection: Add DEAE-Dextran to a final concentration of 15 µg/mL.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent neutralization by comparing the luciferase activity in the presence of DAPTA to the virus-only control. Determine the IC50 value by plotting the percent neutralization against the log of the DAPTA concentration and fitting the data to a dose-response curve.[5][11]
Co-Immunoprecipitation (Co-IP) to Assess gp120-CCR5 Interaction
This protocol details the steps to determine if DAPTA can inhibit the interaction between the HIV-1 gp120/CD4 complex and the CCR5 co-receptor.
Materials:
-
Cells co-expressing CCR5 and CD4
-
Recombinant soluble CD4 (sCD4) and gp120 from an R5-tropic HIV-1 strain
-
DAPTA
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, protease inhibitors)
-
Anti-CCR5 antibody suitable for IP
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Anti-gp120 antibody for detection
Procedure:
-
Cell Lysate Preparation:
-
Treat CCR5/CD4 expressing cells with or without DAPTA for a predetermined time.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Immune Complex Formation:
-
To the cleared lysate, add sCD4 and gp120 and incubate for 1-2 hours at 4°C with gentle rotation to allow the gp120-sCD4 complex to form.
-
Add the anti-CCR5 antibody and incubate for another 2-4 hours or overnight at 4°C.
-
-
Immunoprecipitation:
-
Add pre-washed Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-gp120 antibody to detect the presence of gp120 that was co-immunoprecipitated with CCR5. A reduction in the gp120 band in the DAPTA-treated sample indicates inhibition of the interaction.[12][13]
-
Quantitative PCR (qPCR) for HIV-1 DNA in Infected Macrophages
This protocol is for quantifying the amount of integrated HIV-1 DNA in macrophages following infection in the presence or absence of DAPTA.
Materials:
-
Primary human monocyte-derived macrophages (MDMs)
-
R5-tropic HIV-1 virus stock
-
DAPTA
-
DNA extraction kit
-
Primers and probe for a conserved region of the HIV-1 genome (e.g., LTR-gag)
-
Primers and probe for a host housekeeping gene (e.g., CCR5 or albumin) for normalization
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Infection:
-
Culture primary human monocytes for 5-7 days to allow differentiation into macrophages.
-
Pre-treat the macrophages with various concentrations of DAPTA for 1 hour at 37°C.
-
Infect the cells with R5-tropic HIV-1. Include a no-drug control.
-
-
Incubation: Incubate the infected cells for a period sufficient to allow for reverse transcription and integration (e.g., 48-72 hours).
-
DNA Extraction: Wash the cells to remove any remaining virus and extract total genomic DNA using a commercial kit.
-
qPCR:
-
Set up qPCR reactions in duplicate or triplicate for each sample, including primers and probes for both the HIV-1 target and the host housekeeping gene.
-
Use a standard curve of known quantities of HIV-1 plasmid DNA and host genomic DNA to enable absolute quantification.
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[4][14]
-
-
Data Analysis:
-
Determine the copy number of HIV-1 DNA and the host gene in each sample based on the standard curves.
-
Normalize the HIV-1 DNA copy number to the amount of host genomic DNA (e.g., copies per 10⁶ cells).
-
Calculate the percent inhibition of viral DNA synthesis for each DAPTA concentration compared to the no-drug control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIV-1 entry mechanism and DAPTA's point of inhibition.
Caption: General workflow for an in vitro antiviral assay.
Caption: Blockade of CCR5-mediated signaling by DAPTA.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCR-Based Assay To Quantify Human Immunodeficiency Virus Type 1 DNA in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. daigonline.de [daigonline.de]
- 8. New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
